molecular formula C21H18ClN3OS B4535905 N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE

N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4535905
M. Wt: 395.9 g/mol
InChI Key: BXGVVUVZSSRCCX-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 2-chlorobenzoyl chloride with 2,2-diphenylacetic acid hydrazide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with carbon disulfide to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and modulating various biochemical processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOXAMIDE: Similar structure with a carboxamide group instead of a carbothioamide group.

    N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBONITRILE: Similar structure with a carbonitrile group instead of a carbothioamide group.

Uniqueness

N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c22-17-13-7-8-14-18(17)23-21(27)25-24-20(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGVVUVZSSRCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE
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N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE
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N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE
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N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE
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N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
N-(2-CHLOROPHENYL)-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE

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